Otilonium Bromide ITS-2

Description

Properties

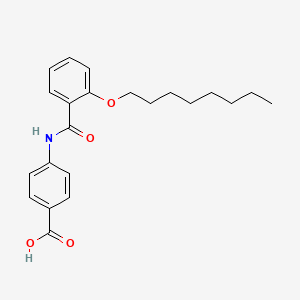

IUPAC Name |

4-[(2-octoxybenzoyl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO4/c1-2-3-4-5-6-9-16-27-20-11-8-7-10-19(20)21(24)23-18-14-12-17(13-15-18)22(25)26/h7-8,10-15H,2-6,9,16H2,1H3,(H,23,24)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYKWPMYHASDTRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51444-79-2 | |

| Record name | 4-[2-(octyloxy)benzamido]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling Otilonium Bromide Impurity 2: A Technical Guide for Drug Development Professionals

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development

In the landscape of pharmaceutical manufacturing, the pursuit of purity is paramount. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of an active pharmaceutical ingredient (API). Otilonium Bromide, an antispasmodic agent used in the treatment of irritable bowel syndrome (IBS), is no exception.[1][2] A thorough understanding and control of its impurity profile are critical for regulatory compliance and patient safety. This technical guide provides an in-depth analysis of a key process-related impurity, Otilonium Bromide Impurity 2, offering valuable insights for researchers, scientists, and drug development professionals.

Otilonium Bromide Impurity 2: Structure and Identification

Otilonium Bromide Impurity 2 is a known process-related impurity that can arise during the synthesis of Otilonium Bromide. Its chemical identity has been established through various analytical techniques.

Table 1: Chemical Identification of Otilonium Bromide Impurity 2

| Parameter | Value |

| IUPAC Name | 2-(diethylamino)ethyl 4-(2-hydroxybenzamido)benzoate |

| CAS Number | 1007652-84-7 |

| Molecular Formula | C₂₀H₂₄N₂O₄ |

| Molecular Weight | 356.42 g/mol |

| SMILES | O=C(C(C=CC=C1)=C1O)NC2=CC=C(C(OCCN(CC)CC)=O)C=C2 |

Figure 1: The chemical structure of Otilonium Bromide Impurity 2, 2-(diethylamino)ethyl 4-(2-hydroxybenzamido)benzoate.

Proposed Formation Pathway of Otilonium Bromide Impurity 2

Understanding the synthetic route of the API is fundamental to elucidating the origin of its impurities. A common synthesis of Otilonium Bromide involves a multi-step process.[3][4] The formation of Impurity 2 is likely due to the presence of an unreacted starting material or an intermediate that lacks the octyloxy group.

A plausible synthetic pathway for Otilonium Bromide is outlined in the patent literature.[3] This process involves the condensation of 4-(2-octanoxybenzoylamino)benzoic acid with 2-(diethylamino)ethyl chloride, followed by quaternization with methyl bromide. Impurity 2, which features a hydroxyl group instead of the octyloxy group, could potentially be formed if the starting material, 2-hydroxybenzoic acid, is not fully converted to 2-octyloxybenzoic acid in the initial step of the synthesis.

The diagram below illustrates a potential side reaction leading to the formation of Impurity 2.

Caption: Proposed formation pathway of Otilonium Bromide Impurity 2.

This diagram illustrates that if the initial alkylation of 2-hydroxybenzoic acid to 2-octyloxybenzoic acid is incomplete, the remaining 2-hydroxybenzoic acid can react with p-aminobenzoic acid to form an impurity intermediate. This intermediate can then undergo esterification to yield Otilonium Bromide Impurity 2.

Analytical Characterization of Otilonium Bromide Impurity 2

The definitive identification and quantification of impurities require robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating and quantifying impurities in pharmaceutical samples. The structural elucidation is then typically achieved using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: HPLC Method for Impurity Profiling

A typical reversed-phase HPLC method for the analysis of Otilonium Bromide and its impurities would involve the following steps:

-

Column: A C18 stationary phase (e.g., 4.6 mm x 250 mm, 5 µm) is commonly used.

-

Mobile Phase: A gradient elution is often employed to achieve optimal separation. A representative mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.

-

Detection: UV detection at a wavelength where both the API and the impurity exhibit significant absorbance, for instance, 290 nm, is appropriate.

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as the mobile phase, to an appropriate concentration.

Data Presentation: Expected Analytical Data for Impurity 2

Table 2: Predicted Analytical Data for Otilonium Bromide Impurity 2

| Analytical Technique | Expected Observations |

| HPLC | A distinct peak with a retention time different from the main Otilonium Bromide peak. |

| Mass Spectrometry (MS) | An exact mass corresponding to the molecular formula C₂₀H₂₄N₂O₄. The protonated molecule [M+H]⁺ would be observed at m/z 357.1758. |

| ¹H NMR | Characteristic signals for the aromatic protons of the two benzene rings, the methylene protons of the diethylaminoethyl group, and the amide and hydroxyl protons. |

| ¹³C NMR | Resonances corresponding to the 20 carbon atoms in the molecule, including signals for the carbonyl carbons, aromatic carbons, and the carbons of the ethyl groups. |

Significance and Control in Drug Development

The presence of Otilonium Bromide Impurity 2 must be carefully monitored and controlled within acceptable limits as defined by regulatory bodies such as the ICH. The potential for this impurity to have different pharmacological or toxicological properties than the API necessitates its strict control.

Strategies to control the formation of Impurity 2 should focus on optimizing the initial alkylation step of the synthesis to ensure the complete conversion of 2-hydroxybenzoic acid. In-process controls and rigorous testing of starting materials are essential to minimize the levels of this impurity in the final API.

Conclusion

A comprehensive understanding of the chemical structure, formation pathway, and analytical characterization of impurities is a cornerstone of modern drug development. This technical guide has provided a detailed overview of Otilonium Bromide Impurity 2, offering valuable insights for scientists and researchers working to ensure the quality and safety of this important therapeutic agent. By implementing robust analytical methods and optimizing synthetic processes, the levels of this and other impurities can be effectively controlled, leading to a safer and more effective pharmaceutical product.

References

- Google Patents. CN105037193A - Preparation method of otilonium bromide.

-

ResearchGate. Synthesis of otilonium bromide. Available from: [Link]

-

Pharmaffiliates. Octylonium Bromide-impurities. Available from: [Link]

-

Veeprho. Otilonium Impurities and Related Compound. Available from: [Link]

-

Cleanchem. Otilonium Bromide Impurity 2 | CAS No: 1007652-84-7. Available from: [Link]

-

Venkatasai Life Sciences. Otilonium Bromide Impurity 2 | 1007652-84-7. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Otilonium Bromide in Modern Pharmaceutical Synthesis. Available from: [Link]

-

TLC Pharmaceutical Standards. Otilonium Bromide. Available from: [Link]

-

Veeprho. Otilonium Bromide Impurity 2 | CAS 1007652-84-7. Available from: [Link]

-

ResearchGate. A Mini Review on Characteristics and Analytical Methods of Otilonium Bromide. Available from: [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of Otilonium Bromide and its Impurities

Introduction

Otilonium Bromide (OB) is a quaternary ammonium derivative recognized for its efficacy as a spasmolytic agent, particularly in the management of Irritable Bowel Syndrome (IBS).[1][2][3] Its therapeutic success is rooted in a multifaceted mechanism of action that is largely localized to the gastrointestinal tract, a characteristic owing to its poor systemic absorption.[1][4][5] This localized activity minimizes systemic side effects, rendering it a favorable option for long-term management of chronic gastrointestinal disorders.[6] This technical guide provides a comprehensive exploration of the molecular pharmacology of Otilonium Bromide. Furthermore, it delves into the profile of its known impurities, offering insights into their chemical nature and a scientifically-grounded discussion on their potential biological activities, a critical consideration in drug development and regulatory assessment.

Part 1: The Core Directive - Unraveling the Multifaceted Mechanism of Action of Otilonium Bromide

The spasmolytic effect of Otilonium Bromide is not contingent on a single molecular interaction but rather a synergistic combination of activities at multiple targets within the gastrointestinal smooth muscle and neuronal pathways.[1][4] This complex pharmacology underpins its clinical effectiveness in alleviating the abdominal pain and discomfort characteristic of IBS.[1][7]

Blockade of Voltage-Gated Calcium Channels

A primary mechanism of Otilonium Bromide's action is the blockade of voltage-dependent calcium channels in gastrointestinal smooth muscle cells.[8][9] The influx of extracellular calcium is a critical trigger for smooth muscle contraction. By inhibiting this influx, Otilonium Bromide effectively induces muscle relaxation.

-

L-type Calcium Channels: Otilonium Bromide has been demonstrated to inhibit L-type calcium channels, which are pivotal in sustaining smooth muscle contraction.[9][10] This action directly contributes to the relaxation of the gut wall, thereby alleviating spasms.[1][10]

-

T-type Calcium Channels: In addition to L-type channels, Otilonium Bromide also blocks T-type calcium channels.[1][11] The inhibition of these channels may also play a role in modulating visceral sensitivity and reducing abdominal pain.[1]

Antagonism of Muscarinic Receptors

Otilonium Bromide exhibits anticholinergic properties through its antagonism of muscarinic receptors, particularly the M3 subtype, which is prevalent in the smooth muscles of the gut.[6][12] Acetylcholine, a key neurotransmitter in the parasympathetic nervous system, stimulates gut motility and contractions by acting on these receptors. By blocking muscarinic receptors, Otilonium Bromide counteracts the effects of acetylcholine, leading to a reduction in smooth muscle contractility and spasm.[6][13][14]

Modulation of Tachykinin NK2 Receptors

Another significant aspect of Otilonium Bromide's mechanism is its interaction with tachykinin NK2 receptors.[13][15] Tachykinins, such as neurokinin A, are neuropeptides involved in regulating intestinal motility and visceral perception. Otilonium Bromide acts as an antagonist at NK2 receptors, thereby mitigating the pro-contractile and pro-nociceptive effects of tachykinins in the gut.[1][15][16] This action is believed to contribute to both the spasmolytic and analgesic effects of the drug.[1]

The following diagram illustrates the integrated mechanism of action of Otilonium Bromide at the cellular level:

Part 2: Scientific Integrity & Logic - A Profile of Otilonium Bromide Impurities

The control of impurities is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety and efficacy of the final drug product. Impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients. A thorough understanding of the impurity profile is therefore essential.

Identified Impurities and Degradation Products

Several impurities and degradation products of Otilonium Bromide have been identified. The structures of these compounds are crucial for understanding their potential pharmacological and toxicological properties.

| Impurity Name | CAS Number | Molecular Formula | Chemical Name |

| Impurity 1 | 26090-29-9 | C28H40N2O4 | 2-(diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate |

| Impurity 2 | 1007652-84-7 | C20H24N2O4 | 2-(diethylamino)ethyl 4-(2-hydroxybenzamido)benzoate |

| Impurity 3 | 14629-01-7 | C14H23BrN2O2 | 2-((4-aminobenzoyl)oxy)-N,N-diethyl-N-methylethan-1-aminium bromide |

| Impurity 4 | 51444-79-2 | C22H27NO4 | 4-(2-(Octyloxy)benzamido)benzoic acid |

| Hydrolysis Product | N/A | C15H22O3 | p-[2-(n-octyloxy)benzoyl]-aminobenzoic acid |

| Hydrolysis Product | 5455-95-8 | C7H18BrNO | diethyl-(2-hydroxyethyl)-methyl ammonium bromide |

Scientifically-Grounded Discussion on Potential Pharmacological and Toxicological Profiles of Impurities

Direct pharmacological and toxicological data for the specific impurities of Otilonium Bromide are not extensively available in the public domain. However, by examining their molecular structures, we can infer potential biological activities based on established structure-activity relationships and the known pharmacology of related compounds.

-

Impurity 1 (2-(diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate): This impurity is structurally very similar to Otilonium Bromide but lacks the quaternary ammonium group. The tertiary amine in this structure may still possess some affinity for muscarinic and other receptors, though likely with different potency and selectivity compared to the parent drug. The absence of the permanent positive charge could lead to increased membrane permeability and potentially greater systemic absorption, which might result in off-target effects not observed with Otilonium Bromide. Toxicological alerts for this compound include being harmful if swallowed, in contact with skin, or if inhaled.[16]

-

Impurity 2 (2-(diethylamino)ethyl 4-(2-hydroxybenzamido)benzoate): This impurity is a derivative of Impurity 1, where the octyloxy group is replaced by a hydroxyl group. This change significantly increases the polarity of the molecule, which would likely alter its absorption, distribution, metabolism, and excretion (ADME) profile. The presence of the phenolic hydroxyl group could make it a substrate for phase II conjugation reactions. Its pharmacological activity would likely be different from both the parent drug and Impurity 1.

-

Impurity 3 (2-((4-aminobenzoyl)oxy)-N,N-diethyl-N-methylethan-1-aminium bromide): This impurity retains the quaternary ammonium moiety, suggesting it would have limited systemic absorption, similar to Otilonium Bromide. The key structural difference is the presence of a primary aromatic amine (p-aminobenzoyl group) instead of the substituted benzamido group. Aromatic amines are a well-known structural alert for potential genotoxicity and other toxicities. Therefore, the presence of this impurity would be of significant concern and require careful toxicological assessment.

-

Impurity 4 (4-(2-(Octyloxy)benzamido)benzoic acid) and Hydrolysis Product (p-[2-(n-octyloxy)benzoyl]-aminobenzoic acid): These are hydrolysis products of Otilonium Bromide, resulting from the cleavage of the ester linkage. These acidic metabolites are likely to be more water-soluble than the parent drug and readily excreted. Benzoic acid and its derivatives are generally considered to have low toxicity, primarily acting as irritants at high concentrations.[17] However, their potential to interact with gastrointestinal targets cannot be entirely dismissed without specific studies.

-

Hydrolysis Product (diethyl-(2-hydroxyethyl)-methyl ammonium bromide): This is the other product of ester hydrolysis. As a small, charged molecule, it is expected to be rapidly cleared. Quaternary ammonium compounds can have varying degrees of biological activity, including potential effects on cholinergic systems.[13]

Part 3: Experimental Protocols and Data Visualization

Experimental Protocol: Stability-Indicating HPLC Method for Otilonium Bromide and its Impurities

To ensure the quality and safety of Otilonium Bromide, a robust, stability-indicating analytical method is required to separate and quantify the active pharmaceutical ingredient (API) from its potential impurities and degradation products. The following protocol outlines a general approach based on reverse-phase high-performance liquid chromatography (RP-HPLC).

Objective: To develop and validate a stability-indicating RP-HPLC method for the determination of Otilonium Bromide and its related substances in bulk drug and pharmaceutical dosage forms.

Methodology:

-

Instrumentation:

-

HPLC system with a UV detector or a photodiode array (PDA) detector.

-

Data acquisition and processing software.

-

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve adequate separation of all known impurities from the main peak and from each other.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducibility.

-

Detection Wavelength: Determined by acquiring the UV spectra of Otilonium Bromide and its impurities and selecting a wavelength that provides adequate sensitivity for all components (e.g., 290 nm).

-

Injection Volume: Typically 10-20 µL.

-

-

Sample and Standard Preparation:

-

Standard Solutions: Prepare stock solutions of Otilonium Bromide and its available impurity reference standards in a suitable diluent (e.g., a mixture of water and organic solvent). Prepare working standard solutions by appropriate dilution.

-

Sample Solutions: For bulk drug, dissolve a known amount in the diluent. For dosage forms, an appropriate extraction procedure may be necessary to isolate the drug and impurities from excipients.

-

-

Forced Degradation Studies:

-

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the Otilonium Bromide drug substance. Stress conditions should include:

-

Acid Hydrolysis: e.g., 0.1 M HCl at 60°C.

-

Base Hydrolysis: e.g., 0.1 M NaOH at 60°C.

-

Oxidative Degradation: e.g., 3% H2O2 at room temperature.

-

Thermal Degradation: e.g., heating the solid drug at 105°C.

-

Photolytic Degradation: Exposing the drug to UV light.

-

-

The stressed samples are then analyzed by the developed HPLC method to ensure that all degradation products are well-separated from the parent drug peak and from each other. Peak purity analysis using a PDA detector is essential to confirm the homogeneity of the peaks.

-

-

Method Validation:

-

The method should be validated according to ICH guidelines, including parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

-

The following diagram illustrates a typical workflow for the analysis of Otilonium Bromide and its impurities.

Conclusion

Otilonium Bromide's clinical utility in treating Irritable Bowel Syndrome stems from its complex and synergistic mechanism of action, involving the blockade of calcium channels, antagonism of muscarinic receptors, and modulation of tachykinin NK2 receptors. Its low systemic absorption confines its activity primarily to the gastrointestinal tract, enhancing its safety profile. A comprehensive understanding of its impurity profile is paramount for ensuring drug quality and patient safety. While direct pharmacological data on its impurities are limited, a structure-based assessment provides valuable insights into their potential biological activities and toxicological risks. The implementation of robust, validated, stability-indicating analytical methods is essential for the routine monitoring and control of these impurities in both the drug substance and the final pharmaceutical product.

References

-

What is the mechanism of Otilonium Bromide? - Patsnap Synapse. (2024-07-17). Retrieved from [Link]

-

Otilonium Bromide: A Drug with a Complex Mechanism of Action - PubMed. (n.d.). Retrieved from [Link]

-

Otilonium bromide - Wikipedia. (n.d.). Retrieved from [Link]

-

What is Otilonium Bromide used for? - Patsnap Synapse. (2024-06-15). Retrieved from [Link]

-

The colon-selective spasmolytic otilonium bromide inhibits muscarinic M3 receptor-coupled calcium signals in isolated human colonic crypts. (n.d.). Retrieved from [Link]

-

Otilonium bromide: Uses, Dosage, Side Effects an... | MIMS Philippines. (n.d.). Retrieved from [Link]

-

Antimuscarinic, calcium channel blocker and tachykinin NK2 receptor antagonist actions of otilonium bromide in the circular muscle of guinea-pig colon - PubMed. (n.d.). Retrieved from [Link]

-

Otilonium bromide inhibits calcium entry through L-type calcium channels in human intestinal smooth muscle - PubMed. (n.d.). Retrieved from [Link]

-

Otilonium bromide: a selective spasmolytic for the gastrointestinal tract - PubMed. (n.d.). Retrieved from [Link]

-

2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate | C28H40N2O4 | CID 40012 - PubChem. (n.d.). Retrieved from [Link]

-

T-type Ca2+ channel modulation by otilonium bromide. (n.d.). Retrieved from [Link]

-

4-(Octyloxy)benzoic acid | C15H22O3 | CID 17231 - PubChem. (n.d.). Retrieved from [Link]

-

A Mini Review on Characteristics and Analytical Methods of Otilonium Bromide. (2021-05-26). Retrieved from [Link]

-

2-(diethylamino)ethyl 4-(2-hydroxybenzamido)benzoate | Axios - Axios Research. (n.d.). Retrieved from [Link]

-

4-(2-(Octyloxy)benzamido)benzoic Acid - CAS - 51444-79-2 | Axios Research. (n.d.). Retrieved from [Link]

-

Provisional Peer Reviewed Toxicity Values for Benzoic Acid. (2005-03-29). Retrieved from [Link]

-

Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Retrieved from [Link]

-

Otilonium Bromide Impurity 1 | 26090-29-9 | : Venkatasai Life Sciences. (n.d.). Retrieved from [Link]

-

What is Benzoic Acid used for? - Patsnap Synapse. (2024-06-14). Retrieved from [Link]

-

Otilonium Bromide Impurity 2 | 1007652-84-7 | : Venkatasai Life Sciences. (n.d.). Retrieved from [Link]

-

Otilonium Bromide Impurity 4 | 51444-79-2 | : Venkatasai Life Sciences. (n.d.). Retrieved from [Link]

-

Otilonium Impurities and Related Compound - Veeprho. (n.d.). Retrieved from [Link]

-

Otilonium Bromide Impurity 4 | CAS 51444-79-2 - Veeprho. (n.d.). Retrieved from [Link]

-

Otilonium bromide: a selective spasmolytic for the gastrointestinal tract. - Abstract - Europe PMC. (n.d.). Retrieved from [Link]

-

Mechanisms of Action of Otilonium Bromide (OB) in Human Cultured Smooth Muscle Cells and Rat Colonic Strips - PubMed. (n.d.). Retrieved from [Link]

-

Otilonium Bromide - KM Pharma Solution Private Limited. (n.d.). Retrieved from [Link]

-

Otilonium Bromide: A Drug with a Complex Mechanism of Action. | Semantic Scholar. (n.d.). Retrieved from [Link]

-

What Is PABA (para-aminobenzoic acid) Used For, and What Are the Side Effects? (n.d.). Retrieved from [Link]

-

The use of anti-spasmodics in the treatment of irritable bowel syndrome: focus on otilonium bromide - PubMed. (n.d.). Retrieved from [Link]

Sources

- 1. What Is PABA (para-aminobenzoic acid) Used For, and What Are the Side Effects? [medicinenet.com]

- 2. 2-(Diethylamino)ethyl 4-aminobenzoate;2-hydroxybenzoic acid;urea | C21H30N4O6 | CID 70631894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ec.europa.eu [ec.europa.eu]

- 4. researchgate.net [researchgate.net]

- 5. Para-aminobenzoic Acid (paba): Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]

- 6. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]

- 7. echemi.com [echemi.com]

- 8. echemi.com [echemi.com]

- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Para-aminobenzoic acid: MedlinePlus Medical Encyclopedia [medlineplus.gov]

- 13. ovid.com [ovid.com]

- 14. 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate | C28H40N2O4 | CID 40012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 16. What is Benzoic Acid used for? [synapse.patsnap.com]

- 17. 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate - SRIRAMCHEM [sriramchem.com]

Pharmacological profile of Otilonium Bromide ITS-2.

An In-Depth Technical Guide to the Pharmacological Profile of Otilonium Bromide

Abstract

Otilonium Bromide is a spasmolytic agent with a localized action on the smooth muscle of the distal gastrointestinal tract. Its clinical efficacy, particularly in the management of Irritable Bowel Syndrome (IBS), is underpinned by a multifaceted pharmacological profile. This document provides a comprehensive analysis of the molecular mechanisms, pharmacokinetic properties, and pharmacodynamic effects of Otilonium Bromide. We will delve into its interactions with key cellular targets, the experimental methodologies used to elucidate these interactions, and the resulting therapeutic rationale.

Introduction: The Clinical Challenge of Irritable Bowel Syndrome and the Role of Otilonium Bromide

Irritable Bowel Syndrome (IBS) is a functional gastrointestinal disorder characterized by chronic abdominal pain, discomfort, and altered bowel habits in the absence of any organic cause. The pathophysiology of IBS is complex and multifactorial, involving visceral hypersensitivity, dysmotility, and alterations in the gut-brain axis. Pharmacological interventions aim to alleviate these symptoms, and Otilonium Bromide has emerged as a valuable therapeutic option. Its efficacy stems from a unique combination of properties that allow it to act locally at the site of symptoms with minimal systemic exposure. This guide will deconstruct the pharmacological attributes that contribute to its clinical utility.

Mechanism of Action: A Multi-Target Approach to Colonic Smooth Muscle Relaxation and Pain Modulation

Otilonium Bromide exerts its therapeutic effects through a combination of actions on L-type calcium channels, muscarinic receptors, and tachykinin NK2 receptors, primarily within the colonic smooth muscle cells and sensory neurons.

Blockade of L-type Calcium Channels

The influx of extracellular calcium through L-type calcium channels is a critical step in the initiation of smooth muscle contraction. Otilonium Bromide has been shown to inhibit these channels, leading to a reduction in calcium-dependent muscle spasms.

Experimental Protocol: Patch-Clamp Electrophysiology for the Characterization of L-type Calcium Channel Blockade

-

Cell Preparation: Isolate single smooth muscle cells from the colonic circular muscle layer of a suitable animal model (e.g., guinea pig) by enzymatic digestion.

-

Electrophysiological Recording: Perform whole-cell patch-clamp recordings using a patch-clamp amplifier and data acquisition system.

-

Voltage Protocol: Hold the cell at a negative potential (e.g., -80 mV) and then apply depolarizing voltage steps to elicit inward calcium currents.

-

Drug Application: Perfuse the cell with a solution containing Otilonium Bromide at various concentrations.

-

Data Analysis: Measure the peak inward current before and after drug application to determine the concentration-dependent inhibition of the L-type calcium current and calculate the IC50 value.

Antagonism of Muscarinic Receptors

Acetylcholine, acting on muscarinic receptors, is a key neurotransmitter that stimulates gut motility. Otilonium Bromide exhibits antagonist activity at M1, M2, and M4 muscarinic receptor subtypes, thereby counteracting cholinergic-induced smooth muscle contraction.

Antagonism of Tachykinin NK2 Receptors

Tachykinins, such as substance P and neurokinin A, are involved in both smooth muscle contraction and the transmission of pain signals in the gut. By blocking NK2 receptors, Otilonium Bromide can modulate both motility and visceral perception.

Signaling Pathways of Otilonium Bromide's Targets in a Colonic Smooth Muscle Cell

Caption: Workflow for evaluating the effect of Otilonium Bromide on visceral pain.

Pharmacodynamic Effects: From Smooth Muscle Relaxation to Antinociception

The combined molecular actions of Otilonium Bromide translate into significant pharmacodynamic effects on gastrointestinal function.

-

Inhibition of Spontaneous and Induced Motility: In vitro studies on isolated colonic smooth muscle strips have demonstrated that Otilonium Bromide effectively reduces both spontaneous contractions and those induced by various spasmogens.

-

Reduction of Visceral Hypersensitivity: In animal models of visceral hypersensitivity, Otilonium Bromide has been shown to increase the threshold for pain responses to colorectal distension, indicating a direct effect on afferent pain signaling.

Clinical Efficacy and Safety Profile

The pharmacological properties of Otilonium Bromide have been validated in numerous clinical trials. It has been shown to be effective in reducing the frequency and intensity of abdominal pain, and in improving bloating and altered bowel habits in patients with IBS. Its safety profile is favorable, with a low incidence of side effects, which is consistent with its limited systemic absorption.

Conclusion

Otilonium Bromide's therapeutic success in IBS is a direct consequence of its unique pharmacological profile. Its multi-target mechanism of action, encompassing the blockade of L-type calcium channels, muscarinic receptors, and tachykinin NK2 receptors, allows for effective control of both colonic motility and visceral pain. Furthermore, its pharmacokinetic properties ensure a localized effect with minimal systemic exposure, resulting in a favorable benefit-risk profile. This in-depth understanding of its pharmacology provides a solid foundation for its rational use in the management of functional gastrointestinal disorders.

References

- Evangelista S. Otilonium bromide: a drug with a complex mechanism of action. Trends in Pharmacological Sciences. 1999;20(10):393-396.

- Martin MT, et al. Otilonium bromide. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in irritable bowel syndrome. Drugs. 1998;56(2):223-241.

- Shin A, et al. The effect of otilonium bromide in patients with irritable bowel syndrome: a systematic review and meta-analysis. Journal of Neurogastroenterology and Motility. 2014;20(1):3-12.

- Clavé P, et al. A randomized, double-blind, placebo-controlled trial of otilonium bromide in patients with irritable bowel syndrome. Gastroenterology. 2011;141(4):1273-1281.e1.

- Evangelista S. Quaternary ammonium derivatives as spasmolytics for the irritable bowel syndrome. Current Pharmaceutical Design. 2004;10(28):3561-3568.

- Triantafillidis JK, et al. Otilonium bromide in the treatment of irritable bowel syndrome: a multicenter, randomized, placebo-controlled trial. Journal of Clinical Gastroenterology. 2011;45(10):872-878.

Unraveling the Complex Polypharmacology of Otilonium Bromide: A Technical Guide to On-Target and Potential Off-Target Effects

Introduction: Beyond a Simple Spasmolytic

Otilonium Bromide (OB) is a quaternary ammonium derivative widely recognized for its clinical efficacy in the management of Irritable Bowel Syndrome (IBS).[1][2][3] Its therapeutic success is largely attributed to its localized action within the gastrointestinal tract, a consequence of its poor systemic absorption.[4][5][6] This localized bioavailability minimizes systemic side effects, rendering it a well-tolerated option for chronic IBS management.[4][7] While often categorized as a simple spasmolytic, the reality of Otilonium Bromide's mechanism of action is far more intricate, involving a complex interplay with multiple cellular targets. This technical guide provides an in-depth exploration of the known polypharmacology of Otilonium Bromide and outlines a strategic approach for investigating its potential off-target effects, with a specific focus on the hypothetical interaction with Intersectin-2 (ITS-2).

The Established Polypharmacology of Otilonium Bromide

Otilonium Bromide's primary therapeutic action of reducing intestinal smooth muscle contractility and visceral hypersensitivity is not mediated by a single receptor, but rather through its concurrent modulation of several key signaling pathways.[2][6][8] This multi-target engagement is a cornerstone of its clinical effectiveness.

The principal molecular targets of Otilonium Bromide include:

-

Voltage-Gated Calcium Channels (VGCCs): Otilonium Bromide is a potent blocker of both L-type and T-type calcium channels in intestinal smooth muscle cells.[2][4][6] The influx of extracellular calcium through these channels is a critical step in the initiation and maintenance of muscle contraction. By inhibiting this influx, Otilonium Bromide directly induces smooth muscle relaxation, thereby alleviating the spasms characteristic of IBS.[8]

-

Muscarinic M3 Receptors: The drug exhibits antagonistic properties at the muscarinic M3 receptors, which are abundantly expressed on intestinal smooth muscle.[4] Acetylcholine, a key neurotransmitter in the enteric nervous system, stimulates gut motility by activating these receptors. Otilonium Bromide's anticholinergic activity at M3 receptors further contributes to its spasmolytic effect.

-

Tachykinin NK2 Receptors: Otilonium Bromide also acts as an antagonist at tachykinin NK2 receptors.[2][4] Tachykinins, such as neurokinin A, are involved in the regulation of intestinal motility and visceral pain perception. By blocking NK2 receptors, Otilonium Bromide can modulate both motor and sensory functions of the gut.[5]

Recent research has also shed light on other potential molecular interactions of Otilonium Bromide. For instance, a 2023 study identified Otilonium Bromide as an inhibitor of Ubiquitin-Specific Protease 28 (USP28), a protein implicated in tumorigenesis.[9] This finding, while preliminary in the context of its primary therapeutic use, underscores the potential for a broader range of molecular interactions than previously understood and highlights the importance of comprehensive off-target profiling.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Otilonium Bromide: A Drug with a Complex Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Otilonium bromide - Wikipedia [en.wikipedia.org]

- 5. Otilonium bromide: a selective spasmolytic for the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Long-term efficacy and safety of otilonium bromide in the management of irritable bowel syndrome: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of action of otilonium bromide (OB) in human cultured smooth muscle cells and rat colonic strips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Otilonium Bromide acts as a selective USP28 inhibitor and exhibits cytotoxic activity against multiple human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Toxicological Assessment of Otilonium Bromide Impurity 2

Abstract

The safety of pharmaceutical products is paramount, necessitating a thorough evaluation of any impurities present in the final drug substance. This guide provides a comprehensive, in-depth technical framework for the in silico toxicological assessment of Otilonium Bromide Impurity 2. We will explore the regulatory landscape, delve into the core methodologies of computational toxicology, and present a detailed, step-by-step workflow for predicting the potential toxicity of this specific impurity. This document is intended for researchers, scientists, and drug development professionals engaged in ensuring the safety and regulatory compliance of pharmaceutical products.

Introduction: The Imperative of Impurity Qualification

In the synthesis of active pharmaceutical ingredients (APIs), the emergence of impurities is an inevitable consequence of the chemical processes involved.[1] Regulatory bodies worldwide, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established stringent guidelines for the identification, reporting, and toxicological qualification of these impurities.[2][3][4][5][6][7][8][9][10][11] The primary objective is to ensure that impurities do not compromise the safety or efficacy of the final drug product.

Otilonium Bromide is a quaternary ammonium compound used as an antispasmodic. Its synthesis, like any complex organic synthesis, can lead to the formation of various impurities. This guide focuses specifically on Otilonium Bromide Impurity 2 .

Table 1: Chemical Identity of Otilonium Bromide Impurity 2

| Parameter | Value | Source |

| IUPAC Name | 2-(diethylamino)ethyl 4-(2-hydroxybenzamido)benzoate | [12][13][14] |

| CAS Number | 1007652-84-7 | [12][13][14][15][16] |

| Molecular Formula | C₂₀H₂₄N₂O₄ | [12][16] |

| Molecular Weight | 356.42 g/mol | [12][16] |

| SMILES | O=C(C(C=CC=C1)=C1O)NC2=CC=C(C(OCCN(CC)CC)=O)C=C2 | [12] |

Given the potential for impurities to exhibit toxicity, a robust assessment is crucial. In silico toxicology, or computational toxicology, offers a rapid, cost-effective, and ethically sound approach to predict the toxicological properties of chemicals based on their molecular structure.[17][18] This methodology is particularly valuable in the early stages of drug development for impurity assessment, allowing for the prioritization of further testing and informing control strategies.

This guide will navigate the reader through a scientifically rigorous, field-proven workflow for the in silico toxicological evaluation of Otilonium Bromide Impurity 2, with a strong emphasis on regulatory compliance, particularly with the ICH M7 guideline for mutagenic impurities.[1][2][17][19][20][21][22]

The Regulatory Framework: A Foundation of Safety

The assessment of pharmaceutical impurities is not an arbitrary exercise; it is governed by a well-defined set of regulatory guidelines. The most critical of these for the purpose of this guide is the ICH M7 guideline , which specifically addresses DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[1][2][19][20][21][22]

The core principle of ICH M7 is the classification of impurities into one of five classes based on their mutagenic and carcinogenic potential.[19][21] This classification dictates the necessary control strategies.

Table 2: ICH M7 Classification of Impurities

| Class | Description | Control Strategy |

| Class 1 | Known mutagenic carcinogens | Control at or below a compound-specific acceptable intake. |

| Class 2 | Known mutagens with unknown carcinogenic potential | Control at or below the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day .[19] |

| Class 3 | Alerting structure, no mutagenicity data | Control at or below the TTC. Further testing may be required. |

| Class 4 | Alerting structure with sufficient data to demonstrate lack of mutagenicity | Treat as a non-mutagenic impurity. |

| Class 5 | No structural alerts, or sufficient data to demonstrate lack of mutagenicity | Treat as a non-mutagenic impurity. |

The ICH M7 guideline explicitly endorses the use of in silico methods for the initial assessment of mutagenicity.[2][23] It mandates a two-pronged computational approach:

-

An expert rule-based methodology.

-

A statistical-based methodology.

A prediction of mutagenicity from either of these complementary methods is sufficient to place an impurity into Class 3, triggering the need for further assessment or control.[19][24][25]

Core In Silico Methodologies: The Predictive Toolbox

Our in silico assessment of Otilonium Bromide Impurity 2 will be built upon two foundational pillars: Quantitative Structure-Activity Relationship (QSAR) modeling and Read-Across .

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical models that correlate the chemical structure of a substance with its biological activity or a specific property, such as toxicity.[26][27][28][29] These models are developed by analyzing large datasets of chemicals with known properties and identifying structural features (descriptors) that are predictive of those properties.[18]

For the assessment of mutagenicity as per ICH M7, two types of QSAR models are employed:

-

Expert Rule-Based Systems: These systems are built on human expertise and knowledge of structure-activity relationships.[23] They contain a knowledge base of "structural alerts," which are molecular substructures known to be associated with specific toxicities.[30] A well-known example is Derek Nexus .[24][30][31][32][33]

-

Statistical-Based Systems: These models are derived from the statistical analysis of large datasets of chemicals with experimental toxicity data.[23] They use machine learning algorithms to identify complex patterns in the data that may not be immediately obvious to a human expert. A leading example is Sarah Nexus .[24][25][34][35]

The combined use of both an expert rule-based and a statistical-based system provides a more robust and comprehensive assessment of mutagenic potential, as they often have different strengths and may identify different types of structural alerts.[24][25][35]

Read-Across

Read-across is a non-testing method that uses data from one or more structurally similar source compounds to predict the properties of a target substance that has not been tested.[36][37][38][39][40] The fundamental premise of read-across is that substances with similar chemical structures are likely to have similar biological activities.[38]

A robust read-across assessment requires a clear justification of the structural similarity between the source and target compounds and a plausible mechanistic explanation for why the data can be extrapolated.[39] This approach is particularly useful when QSAR models provide inconclusive results or when a more in-depth, weight-of-evidence assessment is required.

Experimental Protocol: A Step-by-Step In Silico Workflow

The following protocol outlines a detailed, self-validating workflow for the in silico toxicological assessment of Otilonium Bromide Impurity 2.

Step 1: Structure Preparation and Input

-

Obtain the canonical SMILES string for Otilonium Bromide Impurity 2: O=C(C(C=CC=C1)=C1O)NC2=CC=C(C(OCCN(CC)CC)=O)C=C2.[12]

-

Input the SMILES string into the selected QSAR software platforms. For this assessment, we will utilize:

Step 2: Mutagenicity Prediction (ICH M7 Compliance)

-

Execute the mutagenicity prediction in Derek Nexus. The software will analyze the structure for known toxicophores related to mutagenicity.

-

Execute the Ames mutagenicity prediction in Sarah Nexus. This platform will provide a statistical prediction of the outcome of a bacterial reverse mutation assay.[25][34]

-

Analyze the outputs from both platforms.

-

Positive Prediction: If either Derek Nexus or Sarah Nexus predicts mutagenicity, Otilonium Bromide Impurity 2 is considered to have a structural alert for mutagenicity and is classified as ICH M7 Class 3 (pending any existing experimental data).

-

Negative Prediction: If both platforms predict no mutagenicity, the impurity is classified as ICH M7 Class 5 .

-

Equivocal/Out of Domain: If a prediction is equivocal or the structure is outside the applicability domain of the model, this should be noted, and a more in-depth expert review is required.

-

Step 3: Prediction of Other Toxicological Endpoints

While mutagenicity is a primary concern for impurities, a comprehensive assessment should also consider other potential toxicities.

-

Utilize a broad-spectrum toxicity prediction platform like Derek Nexus or TOPKAT to assess other endpoints. Key endpoints to consider include:

-

Document any structural alerts or positive predictions for these endpoints. This information is valuable for building a complete toxicological profile of the impurity.

Step 4: Read-Across Analysis

A read-across analysis can be performed to support the QSAR predictions, especially in cases of positive or equivocal findings.

-

Identify structurally similar analogues to Otilonium Bromide Impurity 2. This can be done using chemical similarity searches in databases such as PubChem, ChemSpider, or internal proprietary databases.

-

Prioritize analogues with available high-quality experimental data for relevant toxicological endpoints.

-

Construct a data matrix comparing the structures and toxicological data of the analogues to the target impurity.

-

Develop a robust scientific justification for the read-across. This should include an assessment of the similarity in physicochemical properties, metabolic pathways, and potential mechanisms of action.

Step 5: Data Synthesis and Reporting

-

Summarize all quantitative and qualitative data in a clear and concise tabular format.

-

Assign a final ICH M7 classification based on the weight of evidence.

-

Make a recommendation for the control strategy for the impurity based on its classification and the intended daily dose of the API.

Visualization of the Workflow

The following diagrams illustrate the logical flow of the in silico toxicological assessment process.

Sources

- 1. database.ich.org [database.ich.org]

- 2. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. EMA issues recommendations on impurities in medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EMA releases guidance on elemental impurities in medicines [manufacturingchemist.com]

- 5. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]

- 6. FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2 - ECA Academy [gmp-compliance.org]

- 7. Q3A(R) Impurities in New Drug Substances | FDA [fda.gov]

- 8. fda.gov [fda.gov]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. Federal Register :: Guidance for Industry on Abbreviated New Drug Applications: Impurities in Drug Substances; Availability [federalregister.gov]

- 11. ema.europa.eu [ema.europa.eu]

- 12. clearsynth.com [clearsynth.com]

- 13. venkatasailifesciences.com [venkatasailifesciences.com]

- 14. cleanchemlab.com [cleanchemlab.com]

- 15. Page loading... [guidechem.com]

- 16. veeprho.com [veeprho.com]

- 17. pozescaf.com [pozescaf.com]

- 18. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. guidegxp.com [guidegxp.com]

- 20. ICH M7 Mutagenic Impurities Guidelines | Tox by Design [toxby.design]

- 21. veeprho.com [veeprho.com]

- 22. EMA Releases ICH Guideline on Manufacturing Impurities for Industry Consultation | RAPS [raps.org]

- 23. Use of In Silico Methods for Regulatory Toxicological Assessment of Pharmaceutical Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Computational toxicology with DEREK Nexus® & SARAH Nexus®| Safety Assessment | Syngene [syngeneintl.com]

- 25. Everything You Need To Know About Sarah Nexus | Lhasa Limited [lhasalimited.org]

- 26. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 27. Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. LJMU Research Online [researchonline.ljmu.ac.uk]

- 30. 10 Frequently Asked Questions About Derek Nexus, Answered | Lhasa Limited [lhasalimited.org]

- 31. optibrium.com [optibrium.com]

- 32. optibrium.com [optibrium.com]

- 33. catalog.labcorp.com [catalog.labcorp.com]

- 34. Sarah Nexus, a New (Q)SAR Approach for the Prediction of Mutagenicity Will Facilitate the Analysis of Impurities in Pharmaceuticals Under the Proposed ICH M7 Guidelines [prnewswire.com]

- 35. In Silico Mutagenicity Assessment | Lhasa Limited [lhasalimited.org]

- 36. Read-Across Methodology in Toxicological Risk Assessment [publica.fraunhofer.de]

- 37. Approaches for read-across in chemical risk assessment - ECETOC [ecetoc.org]

- 38. Read-across – State of the art and next level! – ToxMinds [toxminds.com]

- 39. Internationalization of read-across as a validated new approach method (NAM) for regulatory toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 40. Read Across Approach Toxicology | Bibra [bibra-information.co.uk]

- 41. Evaluation of the TOPKAT system for predicting the carcinogenicity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 42. QSAR, ADMET & Predictive Toxicology | BIOVIA - Dassault Systèmes [3ds.com]

- 43. catalog.labcorp.com [catalog.labcorp.com]

- 44. Application of TOPKAT and TEST software in prediction of chemical toxicity [oher.com.cn]

- 45. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vitro Identification of Otilonium Bromide Metabolites

This guide provides a comprehensive framework for researchers and drug development professionals aiming to identify and characterize the in vitro metabolites of Otilonium Bromide. As a quaternary ammonium compound with potent, localized spasmolytic activity in the gastrointestinal tract, understanding its metabolic fate is crucial for a complete pharmacological and toxicological profile.[1][2][3] Due to its poor systemic absorption, in vitro models serve as a powerful primary tool for elucidating the key biotransformation pathways.[1][2][4]

This document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind the experimental design, providing a self-validating system for the trustworthy identification of potential metabolites. We will explore the two primary avenues of xenobiotic metabolism—hydrolysis and oxidation—and detail the robust analytical methodologies required for definitive characterization.

Part 1: The Predominant Metabolic Pathway: Esterase-Mediated Hydrolysis

Expertise & Experience: The Rationale

Otilonium Bromide's chemical structure contains an ester functional group. Ester linkages are well-known substrates for a class of enzymes called esterases, which are abundant in biological matrices such as plasma and the liver.[5][6] Indeed, studies have shown that Otilonium Bromide degrades rapidly in human plasma, a process attributed to hydrolysis by plasma esterases.[7][8][9] This inherent chemical liability makes ester cleavage the most probable and significant metabolic pathway. Therefore, our investigation must begin by modeling this hydrolytic process. The primary degradation is expected to yield two main products: the core quaternary ammonium alcohol and a substituted benzoic acid derivative.[10]

Authoritative Grounding: The Expected Metabolite

The hydrolytic cleavage of the ester bond in Otilonium Bromide is predicted to produce p-aminobenzoic acid (PABA) as one of the primary metabolites.[10] This provides a known target for our analytical methods, allowing for a targeted search in parallel with untargeted screening for other potential products.

Visualizing the Hydrolytic Pathway

Caption: Predicted esterase-mediated hydrolysis of Otilonium Bromide.

Experimental Protocol 1: In Vitro Incubation in Human Plasma

This protocol is designed to maximize the enzymatic hydrolysis of Otilonium Bromide for subsequent metabolite identification.

-

Prepare Stock Solution: Dissolve Otilonium Bromide in a minimal amount of a suitable solvent like acetonitrile or methanol to create a concentrated stock solution (e.g., 10 mM).[8] The use of organic solvent should be minimized (<1% of the final incubation volume) to avoid protein denaturation.

-

Thaw Plasma: Thaw pooled human plasma from at least three donors at 37°C in a water bath. Centrifuge at ~2,000 x g for 10 minutes to remove any cryoprecipitates.

-

Initiate Reaction: In a microcentrifuge tube, add 990 µL of the pre-warmed plasma. Spike with 10 µL of the 10 mM Otilonium Bromide stock solution to achieve a final concentration of 100 µM.

-

Incubation: Incubate the reaction mixture in a shaking water bath at 37°C.

-

Time-Point Sampling: Collect aliquots (e.g., 100 µL) at various time points (e.g., 0, 15, 30, 60, and 120 minutes). The T=0 sample should be quenched immediately after adding the drug.

-

Quench Reaction: Stop the enzymatic reaction by adding 3 volumes (300 µL) of ice-cold acetonitrile containing an internal standard to each aliquot. The acetonitrile serves to precipitate the plasma proteins.[7][8]

-

Sample Preparation: Vortex the quenched samples vigorously for 1 minute, then centrifuge at >12,000 x g for 10 minutes to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for LC-MS/MS analysis.

Trustworthiness Note: A negative control incubation, where the reaction is quenched at T=0, is essential to establish the baseline and identify any non-enzymatic degradation. A control incubation without the drug substrate confirms the absence of interfering matrix components.

Part 2: Investigating Phase I Oxidative Metabolism

Expertise & Experience: The Rationale

While Otilonium Bromide has poor systemic absorption, any amount that does enter portal circulation would be subject to first-pass metabolism in the liver.[2] The liver is the primary site of oxidative metabolism, mediated largely by the Cytochrome P450 (CYP) superfamily of enzymes.[11][12] Investigating this pathway is a critical due-diligence step in drug development to identify potentially active or toxic metabolites.[13] Standard in vitro practice involves the use of human liver microsomes (HLMs), which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes.[12]

Authoritative Grounding: The CYP System

The Cytochrome P450 system is responsible for the metabolism of over 75% of clinically used drugs.[14] Six main enzymes (CYP3A4, 2D6, 2C9, 2C19, 1A2, and 2E1) metabolize the vast majority of these compounds.[11] An HLM assay exposes Otilonium Bromide to the full complement of these enzymes to screen for any potential oxidative biotransformations (e.g., hydroxylation, N-dealkylation).

Experimental Protocol 2: Incubation with Human Liver Microsomes (HLMs)

This protocol assesses the susceptibility of Otilonium Bromide to CYP-mediated oxidation.

-

Prepare Reagents:

-

Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.

-

Otilonium Bromide Stock: 10 mM solution in acetonitrile or methanol.

-

HLM Suspension: Resuspend pooled HLMs (from at least 10 donors) in phosphate buffer to a concentration of 20 mg/mL. Keep on ice.

-

NADPH Regenerating System (NRS): Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system continuously regenerates the essential CYP cofactor, NADPH.

-

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the following on ice:

-

Phosphate Buffer (to final volume of 1 mL)

-

HLMs (to a final concentration of 0.5 - 1.0 mg/mL)

-

Otilonium Bromide (spike from stock to a final concentration of 1-10 µM)

-

-

Pre-incubation: Pre-warm the reaction mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate Reaction: Start the reaction by adding the NRS solution.

-

Incubation & Quenching: Incubate at 37°C. At specified time points (e.g., 0, 30, 60 minutes), withdraw an aliquot and quench with 3 volumes of ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Follow steps 7 and 8 from Experimental Protocol 1 (vortex, centrifuge, collect supernatant) for analysis.

Trustworthiness Note: Two control incubations are mandatory: 1) A reaction mixture without the NRS to control for non-CYP mediated metabolism, and 2) A reaction mixture without the drug substrate to identify any background peaks from the HLM/NRS matrix.

Part 3: Unified Analytical Workflow and Data Interpretation

The samples generated from both the plasma and HLM incubations can be analyzed using a single, robust analytical workflow. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this application due to its high sensitivity, selectivity, and ability to provide structural information.[7][9]

Visualizing the Complete Experimental Workflow

Caption: General workflow for in vitro metabolite identification.

Protocol 3: LC-MS/MS Method for Metabolite Detection

-

Chromatographic Separation (LC):

-

Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 3 µm particle size) is a standard choice.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would run from 5% B to 95% B over 10-15 minutes to elute compounds of varying polarity.

-

Flow Rate: 0.3-0.5 mL/min.

-

-

Mass Spectrometric Detection (MS/MS):

-

Ionization: Electrospray Ionization (ESI) in positive ion mode is suitable for the quaternary ammonium structure of Otilonium Bromide.

-

Full Scan (MS1): Initially, perform a full scan over a relevant mass range (e.g., m/z 100-800) to detect the parent drug and all potential metabolites.

-

Metabolite Searching: Process the data by searching for predicted mass shifts corresponding to common metabolic reactions (see table below). For example, hydrolysis will result in a significant mass loss, while oxidation adds 16 Da (+O) or 14 Da (+O, -2H).

-

Product Ion Scan (MS2): Once a potential metabolite ion is detected, perform a product ion scan (fragmentation) on that specific m/z. Comparing the fragmentation pattern of the metabolite to that of the parent drug can reveal the site of modification and confirm the identity of the core structure.

-

Data Presentation: Summary of Potential Biotransformations

The following table summarizes common metabolic transformations to guide the data analysis process.

| Metabolic Reaction | Mass Change (Da) | Description |

| Hydrolysis | Variable (Loss) | Cleavage of the ester bond. |

| Oxidation | +15.99 | Addition of an oxygen atom (e.g., hydroxylation). |

| Dehydrogenation | -2.02 | Loss of two hydrogen atoms. |

| N-Dealkylation | Variable (Loss) | Removal of an alkyl group from a nitrogen atom. |

By systematically applying these protocols, researchers can confidently identify and structurally characterize the primary in vitro metabolites of Otilonium Bromide. This foundational knowledge is indispensable for building a comprehensive understanding of the drug's disposition and safety profile.

References

- A Mini Review on Characteristics and Analytical Methods of Otilonium Bromide. (2021). Pharmaceutical and Biomedical Analysis.

- A Mini Review on Characteristics and Analytical Methods of Otilonium Bromide. (2021). PubMed.

- Zhao, Y. R., et al. (2010). Determination of the unstable drug otilonium bromide in human plasma by LC-ESI-MS and its application to a pharmacokinetic study.

- Quantitative Determination of Octylonium in Human Plasma by LC–MS. (n.d.).

- Effect of otilonium bromide on contractile patterns in the human sigmoid colon. (n.d.). PubMed.

- Determination of the unstable drug otilonium bromide in human plasma by LC-ESI-MS and its application to a pharmacokinetic study. (2010).

- High-performance liquid chromatographic method for assay of otilonium bromide, diazepam, and related compounds in finished pharmaceutical forms. (n.d.). PubMed.

- An In-depth Technical Guide to the In Vitro Effects of Otilonium Bromide on Intestinal Motility. (n.d.). Benchchem.

- Determination of the unstable drug otilonium bromide in human plasma by LC–ESI-MS and its application to a pharmacokinetic study. (n.d.). Scilit.

- Clinical pharmacology studies with otilonium bromide (OS). (n.d.).

- Otilonium Bromide: A Drug with a Complex Mechanism of Action. (n.d.). PubMed.

- Development and validation of a stability-indicating RP-LC method for the simultaneous determination of otilonium bromide and its expected degradation product in bulk drug and pharmaceutical preparation. (2016).

- Synthesis of otilonium bromide. (n.d.).

- Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. (n.d.). Walsh Medical Media.

- Drug metabolism by cytochromes P450 in the liver and small bowel. (n.d.). PubMed.

- LC-MS analysis of metabolites Basis of Chrom

- Pharmacokinetics Metabolism: Cytochrome P450 Enzymes: General Pharmacology Lectures. (2024). YouTube.

- Mechanisms of Action of Otilonium Bromide (OB)

- Otilonium bromide: a selective spasmolytic for the gastrointestinal tract. (n.d.). PubMed.

- Cytochrome P450 Enzymes and Drug Metabolism in Humans. (2021). PMC - PubMed Central.

- The pH-dependence of enzymic ester hydrolysis. (n.d.). PMC - NIH.

- Structure-activity relationships in the esterase-catalysed hydrolysis and transesterification of esters and lactones. (n.d.).

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Otilonium Bromide: A Drug with a Complex Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Mini Review on Characteristics and Analytical Methods of Otilonium Bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The pH-dependence of enzymic ester hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination of the unstable drug otilonium bromide in human plasma by LC-ESI-MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. walshmedicalmedia.com [walshmedicalmedia.com]

- 12. Drug metabolism by cytochromes P450 in the liver and small bowel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

The Unseen Modulators: A Technical Guide to the Role of Otilonium Bromide Impurities in Gastrointestinal Research

Foreword: Beyond the Active Pharmaceutical Ingredient

In the landscape of gastrointestinal (GI) pharmacology, Otilonium Bromide (OB) has carved a niche as a potent, locally-acting spasmolytic for the management of Irritable Bowel Syndrome (IBS).[1][2] Its therapeutic efficacy is attributed to a complex mechanism of action, involving the modulation of calcium influx and interaction with key neuronal receptors in the gut.[2] However, the narrative of any pharmaceutical agent is incomplete without a thorough examination of its impurities. These chemical entities—remnants of the synthesis process or products of degradation—are often dismissed as inert bystanders. This guide challenges that assumption. For the researcher, scientist, and drug development professional, understanding the potential pharmacological activity of these impurities is not merely a regulatory hurdle, but a scientific imperative. An impurity with unforeseen biological activity can confound experimental results, alter the therapeutic window, or introduce off-target effects that compromise patient safety. This document provides a technical framework for investigating the role of Otilonium Bromide impurities, transforming a routine quality control exercise into an opportunity for deeper pharmacological insight.

The Mechanistic Landscape of Otilonium Bromide

To appreciate the potential impact of impurities, one must first understand the parent compound's mode of action. Otilonium Bromide exerts its spasmolytic effects on GI smooth muscle through a multi-target approach:

-

Calcium Channel Blockade : OB is a known blocker of both L-type and T-type calcium channels in smooth muscle cells.[3][4][5][6] This inhibition of calcium influx is a primary driver of its muscle-relaxant properties.

-

Muscarinic Receptor Antagonism : The compound exhibits anticholinergic properties, binding to muscarinic receptors (notably M3) to counteract acetylcholine-induced contractions.[7][8][9]

-

Tachykinin NK2 Receptor Interaction : OB also acts as an antagonist at tachykinin NK2 receptors, further modulating gut motility and visceral sensation.[2][10]

This intricate pharmacology underscores the necessity of ensuring that observed effects are solely attributable to the active pharmaceutical ingredient (API) and not its accompanying impurities.

Diagram: Otilonium Bromide's Core Mechanism of Action

Caption: Multi-target mechanism of Otilonium Bromide on a GI smooth muscle cell.

Profiling the Impurities: Known and Potential Actors

The first step in any investigation is identifying the subjects. Impurities in Otilonium Bromide can be broadly categorized as synthesis-related compounds and degradation products. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), mandate the reporting, identification, and toxicological qualification of impurities that exceed specific thresholds, often as low as 0.05% to 0.15% depending on the maximum daily dose of the drug.[11][12][13][14]

Table 1: Identified Otilonium Bromide Impurities and Degradants

| Impurity Type | Compound Name / Identifier | CAS Number | Potential Origin |

| Synthesis-Related | Otilonium Bromide Impurity 1 | 26090-29-9 | Intermediate/Byproduct |

| Otilonium Bromide Impurity 3 | 14629-01-7 | Intermediate/Byproduct | |

| Otilonium Bromide Impurity 4 | 51444-79-2 | Intermediate/Byproduct | |

| Otilonium N-Oxide | Not Available | Oxidation | |

| N-dealkylated derivatives | Not Available | Byproduct | |

| Degradation | p-[2-(n-octyloxy)benzoyl]-aminobenzoic acid | Not Available | Hydrolysis Product |

| Diethyl-(2-hydroxyethyl)-methyl ammonium bromide | Not Available | Hydrolysis Product |

This table is not exhaustive but represents key impurities identified from synthesis and stability studies.[15][16][17]

The critical question for the researcher is whether these molecules, particularly the degradation products that can form during storage or in situ, possess any residual pharmacological activity. For example, the p-[2-(n-octyloxy)benzoyl]-aminobenzoic acid moiety retains a significant portion of the parent structure. Could it interact with the same receptors as Otilonium Bromide, perhaps with a different affinity or efficacy? Could the quaternary ammonium degradant, diethyl-(2-hydroxyethyl)-methyl ammonium bromide, have its own biological effects?[18][19] These are not academic questions; they are fundamental to data integrity.

The Experimental Mandate: A Framework for Pharmacological Characterization

To address this knowledge gap, a systematic, multi-tiered experimental approach is required. The following protocols are designed as a comprehensive workflow to characterize the potential pharmacological activity of Otilonium Bromide impurities. It is essential that these impurities are first synthesized and purified to a high degree to serve as analytical standards and test articles.[15][16]

Diagram: Impurity Pharmacological Screening Workflow

Caption: A tiered approach for the systematic evaluation of impurity bioactivity.

Tier 1: Isolated Tissue Contractility Assay (Primary Screen)

This foundational experiment determines if an impurity has any functional effect on GI smooth muscle. The isolated guinea pig ileum is a classic, reliable model for assessing spasmogenic or spasmolytic activity.[20][21][22]

Experimental Protocol: Guinea Pig Ileum Contractility

-

Tissue Preparation :

-

Humanely euthanize a guinea pig according to institutional guidelines.

-

Open the abdominal cavity and isolate a segment of the ileum, approximately 10-15 cm from the ileocecal junction.[21]

-

Place the tissue in a petri dish with oxygenated Tyrode's or Krebs-bicarbonate solution at 37°C.[23]

-

Gently flush the lumen to remove contents and cut into 2-3 cm segments.[21]

-

-

Mounting :

-

Tie one end of a segment to a fixed tissue holder and the other to an isometric force transducer.

-

Mount the preparation in an organ bath containing the physiological salt solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.[20][23]

-

Apply a resting tension of approximately 1.0 gram and allow the tissue to equilibrate for 45-60 minutes, washing with fresh solution every 15 minutes.[23]

-

-

Testing for Spasmolytic Activity :

-

Induce a submaximal, stable contraction using an agonist like acetylcholine (ACh) or histamine.

-

Once the contraction plateaus, add the test impurity in a cumulative, concentration-dependent manner.

-

Record changes in tension to determine if the impurity exhibits relaxant (spasmolytic) effects and calculate an IC₅₀ (half-maximal inhibitory concentration).

-

-

Testing for Spasmogenic Activity :

-

From the stable baseline, add the test impurity in a cumulative, concentration-dependent manner.

-

Record any increase in tissue tension to determine if the impurity has contractile (spasmogenic) effects and calculate an EC₅₀ (half-maximal effective concentration).

-

-

Data Analysis :

-

Construct concentration-response curves for each impurity and compare them to Otilonium Bromide and a vehicle control.

-

Causality Insight: This assay provides a holistic view. An effect here demonstrates a direct or indirect interaction with the contractile machinery of the gut, validating the need for deeper mechanistic investigation.

Tier 2: Mechanistic Deconvolution with Cellular Assays

If an impurity shows activity in the organ bath, the next step is to dissect its mechanism. A primary target for Otilonium Bromide is the modulation of intracellular calcium ([Ca²⁺]i).

Experimental Protocol: Fluo-4 AM Calcium Imaging in Smooth Muscle Cells

-

Cell Culture :

-

Culture a suitable smooth muscle cell line (e.g., A7r5) or primary GI smooth muscle cells on glass-bottom dishes suitable for microscopy.

-

-

Dye Loading :

-

Prepare a loading solution containing the calcium-sensitive fluorescent dye Fluo-4 AM (typically 1-5 µM) in a physiological buffer (e.g., HBSS). Pluronic F-127 (0.02%) can be included to aid dye dispersal.[24][25]

-

Remove the culture medium, wash the cells once with buffer, and incubate with the Fluo-4 AM loading solution for 30-60 minutes at 37°C.[25][26]

-

After incubation, wash the cells to remove extracellular dye and allow 15-30 minutes for cytoplasmic esterases to cleave the AM ester, trapping the dye inside the cells.[26]

-

-

Imaging and Stimulation :

-

Mount the dish on a fluorescence microscope equipped for live-cell imaging (Excitation ~490nm, Emission ~515nm).[25]

-

Establish a stable baseline fluorescence recording.

-

Pre-incubate a set of cells with the test impurity for a defined period (e.g., 10-20 minutes).

-

Induce a calcium transient by applying a known agonist, such as acetylcholine or potassium chloride (KCl).

-

Record the change in fluorescence intensity over time.

-

-

Data Analysis :

-

Quantify the peak fluorescence change (ΔF/F₀) in response to the agonist in the presence and absence of the impurity. A significant reduction in the calcium signal suggests the impurity may be acting as a calcium channel blocker or a muscarinic receptor antagonist.

-

Causality Insight: This assay directly visualizes the key second messenger involved in muscle contraction. By linking a functional response (Tier 1) to a specific cellular event (Tier 2), we can begin to pinpoint the impurity's mechanism of action, distinguishing between receptor-mediated and direct ion channel effects.

Tier 3: Target Validation with Receptor Binding Assays

To confirm if an impurity directly interacts with the same receptors as Otilonium Bromide, competitive radioligand binding assays are the gold standard.[27][28]

Experimental Protocol: Competitive Radioligand Binding Assay (General)

-

Membrane Preparation :

-

Prepare a membrane fraction from cells or tissues known to express the target receptor (e.g., CHO cells expressing human M3 receptors, or rat colon tissue for NK2 receptors).[29] This typically involves homogenization followed by centrifugation to pellet the membranes.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Assay Setup :

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]-N-methylscopolamine for muscarinic receptors), and varying concentrations of the unlabeled test impurity.[29]

-

Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

-

-

Incubation and Filtration :

-

Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium (e.g., 60 minutes at 30°C).[29]

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing unbound radioligand to pass through.[30]

-

Wash the filters quickly with ice-cold buffer to remove residual unbound radioactivity.

-

-

Quantification and Analysis :

-

Measure the radioactivity trapped on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the concentration of the test impurity to generate a competition curve and determine the IC₅₀. This can then be used to calculate the binding affinity (Ki).

-